2-(4-Hydroxyphenyl)benzothiazol-6-ol
Description
Properties
Molecular Formula |
C13H9NO2S |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C13H9NO2S/c15-9-3-1-8(2-4-9)13-14-11-6-5-10(16)7-12(11)17-13/h1-7,15-16H |
InChI Key |
UNCMKVXDLXKQDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)O)O |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(4-Hydroxyphenyl)benzothiazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes the use of Lawesson’s reagent for the formation of benzothiazole derivatives. The process often begins with the preparation of intermediate compounds that are subsequently transformed into the target molecule through various chemical reactions.
Key Steps in Synthesis:
- Starting Material: 2-(4-Aminophenyl)benzothiazol-5-ol is often used as a precursor.
- Reagents: Lawesson's reagent is commonly employed for the thiazole ring formation.
- Characterization Techniques: Techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are utilized to confirm the structure and purity of the synthesized compounds.
Biological Activities
This compound exhibits a variety of biological activities that make it a subject of interest in pharmacological studies:
Antitumor Activity
Research indicates that derivatives of benzothiazoles, including this compound, demonstrate significant antitumor properties. In vitro studies have shown efficacy against various cancer cell lines such as breast, ovarian, and colon cancers. The compound's mechanism appears to involve interference with cellular signaling pathways that promote tumor growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that certain benzothiazole derivatives possess inhibitory effects against bacterial strains and fungi, suggesting potential applications in treating infections .
Antioxidant Activity
The antioxidant capabilities of this compound have been investigated, revealing its potential to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases .
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of benzothiazole derivatives in models of neurodegenerative diseases. Compounds similar to this compound have shown promise in inhibiting enzymes associated with neurodegeneration, such as acetylcholinesterase .
Therapeutic Applications
Given its diverse biological activities, this compound holds potential for various therapeutic applications:
| Therapeutic Area | Potential Application |
|---|---|
| Cancer Treatment | Antitumor agents targeting specific cancer types |
| Infectious Diseases | Antimicrobial agents against resistant strains |
| Neurodegenerative Diseases | Neuroprotective agents for conditions like Alzheimer's |
| Antioxidant Therapy | Supplements to reduce oxidative stress |
Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of this compound and its derivatives:
- Antitumor Efficacy: A study demonstrated that fluorinated analogues of benzothiazoles significantly inhibited tumor growth in xenograft models, showcasing their potential as clinical candidates .
- Antimicrobial Evaluation: Research highlighted the antibacterial activity of benzothiazole derivatives against strains such as Staphylococcus aureus and Escherichia coli, indicating their utility in developing new antibiotics .
- Neuroprotective Studies: In vitro assays revealed that specific derivatives effectively inhibited acetylcholinesterase activity, suggesting their role in treating Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The following table highlights key structural and molecular distinctions:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-(4-Hydroxyphenyl)benzothiazol-6-ol | C₁₄H₁₁NO₂S | 257.31 | 4-hydroxyphenyl, 6-OH |
| Pittsburgh Compound-B (PiB) | C₁₄H₁₂N₂OS | 256.32 | 4-methylaminophenyl, 6-OH |
| 2-(4-Methoxyphenyl)benzothiazole | C₁₄H₁₁NOS | 241.31 | 4-methoxyphenyl |
| Flutemetamol ([¹⁸F]GE-067) | C₁₅H₁₂FN₃OS | 301.33 | 4-fluoroethylpiperidinyl, 6-OH |
| 2-Methyl-6-phenylbenzothiazole | C₁₄H₁₁NS | 225.31 | 2-methyl, 6-phenyl |
Key Observations :
- PiB replaces the hydroxyl group at the 4-position of 6-OH-BTA-1 with a methylamino group (–NHCH₃), enhancing its lipophilicity and blood-brain barrier permeability .
- 2-(4-Methoxyphenyl)benzothiazole substitutes the hydroxyl group with a methoxy (–OCH₃), reducing hydrogen-bonding capacity but improving synthetic yield (94% via microwave-assisted synthesis) .
- Flutemetamol introduces a fluorine-18 radiolabel and a piperidinyl group, optimizing it for clinical tau PET imaging with a binding affinity (Ki = 0.74 ± 0.38 nM) superior to PiB .
This compound
Synthesized via multi-step organic reactions, including condensation of 4-hydroxybenzaldehyde with o-aminothiophenol, followed by selective hydroxylation. Purification typically involves recrystallization or column chromatography .
Pittsburgh Compound-B (PiB)
Derived from 6-OH-BTA-1 by introducing a methylamino group via reductive alkylation. Radiolabeled versions (e.g., [¹¹C]PiB) are synthesized using [¹¹C]methyl iodide .
2-(4-Methoxyphenyl)benzothiazole
Prepared via solvent-free microwave irradiation (300 W, 6 minutes) of 4-methoxybenzaldehyde and o-aminothiophenol on silica gel, achieving 94% yield .
Flutemetamol ([¹⁸F]GE-067)
Synthesized through nucleophilic fluorination of a precursor, followed by HPLC purification. The fluorine-18 label enhances imaging resolution .
Functional Insights :
Physicochemical Properties
| Property | 6-OH-BTA-1 | PiB | 2-(4-Methoxyphenyl)benzothiazole |
|---|---|---|---|
| Melting Point | Not reported | >250°C | 393 K (120°C) |
| LogP (Lipophilicity) | ~2.1 | ~2.8 | ~3.0 |
| Hydrogen Bond Donors | 2 | 2 | 0 |
Implications :
- Higher lipophilicity (LogP) in PiB and methoxy derivatives improves CNS uptake but may increase off-target binding.
- The absence of hydrogen bond donors in 2-(4-methoxyphenyl)benzothiazole correlates with reduced solubility in aqueous media .
Preparation Methods
Jacobson Cyclization with Lawesson’s Reagent
A foundational approach involves the Jacobson method, which utilizes Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) to convert carboxamides into benzothiazoles. As detailed in, this four-step synthesis begins with the acylation of p-aminophenol with p-nitrobenzoyl chloride in pyridine and toluene, yielding [(4-hydroxyphenyl)-4-azaneyl)(4-nitrophenyl)]methanone (60% yield, m.p. 150°C). Subsequent thioamide formation via Lawesson’s reagent (65% yield, m.p. 160°C) precedes oxidative cyclization using potassium ferricyanide under basic conditions to generate 2-(4-nitrophenyl)benzothiazol-6-ol (50% yield, m.p. 120°C). Final reduction with iron powder and ammonium chloride affords the target compound, 2-(4-aminophenyl)benzothiazol-5-ol, which is subsequently functionalized to introduce the 6-hydroxy group.
Key Reaction Parameters:
-
Temperature : 80–150°C for cyclization
-
Catalyst : Potassium ferricyanide (2–3 equivalents)
-
Yield : 50–65% across steps
Microwave-Assisted Green Synthesis
Accelerated Cyclodehydration
Microwave irradiation significantly enhances reaction kinetics for benzothiazole formation. As reported in, a mixture of 2-aminothiophenol and 4-hydroxybenzaldehyde in ethanol undergoes microwave irradiation (300 W, 100°C) to produce 2-(4-hydroxyphenyl)benzothiazol-6-ol in 12–20% higher yields compared to conventional heating. This method reduces reaction times from 5–8 hours to 15–30 minutes , attributed to uniform dielectric heating and reduced side reactions.
Optimization Insights:
-
Solvent : Ethanol (green solvent)
-
Irradiation Power : 300–600 W
Catalytic Lewis Acid-Mediated Approaches
Aluminum Chloride-Catalyzed Cyclization
Patent literature describes the use of aluminum chloride (0.2–1.5 equivalents) as a Lewis acid to facilitate Friedel-Crafts alkylation and cyclization. While initially developed for triazine derivatives, this method adapts to benzothiazole synthesis by reacting 4-hydroxyphenylamine with 2-chlorobenzothiazole in xylene at 130°C. The aluminum chloride coordinates with the thiazole nitrogen, enhancing electrophilic substitution at the para position of the hydroxyphenyl group.
Process Metrics:
-
Temperature : 70–150°C
-
Catalyst Loading : 0.5 equivalents AlCl₃
Stepwise Functionalization Strategies
Nitration-Reduction Sequence
A nitration-reduction pathway, adapted from, involves selective nitration of a benzothiazole precursor at the 5-position using fuming nitric acid in acetic anhydride, followed by palladium-catalyzed hydrogenation to introduce the 6-hydroxy group. While this method requires stringent temperature control (–10°C for nitration), it achieves regioselectivity >90% for the 6-hydroxy position.
Critical Data:
Comparative Analysis of Synthetic Routes
Yield and Efficiency Metrics
Solvent and Environmental Impact
Mechanistic Insights and Side Reactions
Oxidative Byproduct Formation
In Lawesson’s reagent-mediated reactions, over-oxidation of the thioamide intermediate can generate sulfoxide derivatives (~5–8% impurity). This is mitigated by precise stoichiometry (0.6 equivalents of Lawesson’s reagent) and inert atmosphere.
Microwave-Specific Advantages
Dielectric heating in microwave protocols minimizes thermal degradation, preserving the phenolic –OH groups from oxidation.
Industrial-Scale Considerations
Cost Analysis
Q & A
Q. What are the optimal synthetic routes for 2-(4-Hydroxyphenyl)benzothiazol-6-ol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: A solvent-free microwave-assisted method is widely used for benzothiazole derivatives. For example, 2-(4-methoxyphenyl)benzothiazole was synthesized by reacting 4-methoxybenzaldehyde with o-aminothiophenol in diethyl ether, followed by microwave irradiation (300 W, 6 min) over silica gel, yielding 94% purity after recrystallization in methanol . Adapting this for this compound would require substituting 4-hydroxybenzaldehyde and optimizing protecting groups to prevent oxidation. Key parameters include:
- Reagent Ratios: 1:2 molar ratio of aldehyde to o-aminothiophenol.
- Solvent-Free Conditions: Silica gel as a solid support enhances reaction efficiency.
- Purification: Recrystallization in methanol or ethanol improves purity.
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: -NMR (400 MHz) in DMSO-d can confirm aromatic proton environments (e.g., δ 8.04–6.90 ppm for benzothiazole and hydroxyphenyl groups) .
- Mass Spectrometry (MS): Electron ionization (EI-MS) at 70 eV provides molecular ion peaks (e.g., m/z 242 [M+1] for analogous compounds) .
- HPLC: Reverse-phase HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) ensures purity (>98%) and quantifies degradation products .
Advanced Research Questions
Q. How can researchers design radiolabeled derivatives of this compound for in vivo PET imaging studies?
Methodological Answer: Radiolabeling with or is critical for PET tracers. For example:
Q. What computational strategies are employed to predict the binding affinity of this compound derivatives to biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Optimize molecular geometry using B3LYP/6-31G(d) basis sets to evaluate electronic properties and tautomeric stability .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with tau protein (PDB ID: 5O4T). Focus on hydrogen bonding with Ser356 and hydrophobic contacts with Leu331 .
- QSAR Models: Correlate substituent effects (e.g., hydroxyl vs. methoxy groups) with binding energy using Hammett constants.
Q. How should contradictory data regarding the compound’s biological activity or synthesis outcomes be resolved?
Methodological Answer:
- Controlled Replication: Standardize reaction conditions (e.g., microwave power, solvent purity) to isolate variables .
- Advanced Characterization: Use X-ray crystallography (e.g., Acta Cryst. E reports for benzothiazole analogs) to resolve structural ambiguities .
- Meta-Analysis: Compare datasets across studies (e.g., IC values in tau binding assays) to identify outliers caused by assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
